molecular formula C19H17FN6O B11148219 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11148219
M. Wt: 364.4 g/mol
InChI Key: ZNVSWXJTVYDHFN-UHFFFAOYSA-N
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Description

"N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide" is a synthetic benzamide derivative featuring a 6-fluoroindole moiety linked via an ethyl chain to a benzamide core substituted with a methyl group and a 1,2,3,4-tetraazole ring. The fluorine atom at the 6-position of the indole may influence electronic effects and binding interactions, making this compound a candidate for further pharmacological evaluation.

Properties

Molecular Formula

C19H17FN6O

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17FN6O/c1-13-2-3-15(10-17(13)26-12-22-23-24-26)19(27)21-7-9-25-8-6-14-4-5-16(20)11-18(14)25/h2-6,8,10-12H,7,9H2,1H3,(H,21,27)

InChI Key

ZNVSWXJTVYDHFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)F)N4C=NN=N4

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives from published literature, focusing on synthesis, physicochemical properties, and structural-activity relationships.

Structural and Functional Group Comparisons
Compound Name Key Structural Features Heterocyclic Components Functional Groups
Target Compound 6-Fluoroindole, benzamide, tetraazole, methyl Indole, tetraazole Amide, fluoro, methyl
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole, thiadiazole, benzamide Isoxazole, thiadiazole Amide, phenyl
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Pyridine, thiadiazole, acetyl, methyl Thiadiazole, pyridine Amide, acetyl, methyl
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) Benzimidazole, triazole, thiazole, fluorophenyl Benzimidazole, triazole, thiazole Amide, fluoro

Key Observations :

  • The target compound uniquely combines a 6-fluoroindole with a tetraazole , distinguishing it from thiadiazole- or triazole-containing analogs (e.g., compounds 6, 8a, and 9b) .
  • Fluorine substitution is shared with compound 9b but is positioned on an indole ring in the target vs. a phenyl group in 9b, which may alter electronic effects and target binding .
Physicochemical Properties
Compound Name Melting Point (°C) IR Stretching (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported Anticipated: C=O (~1670), C=N (~1600) Expected: Indole H (~7.5–8.5), tetraazole H (~8.0–9.0)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 160 1606 (C=O) 7.36–7.72 (Ar-H), 7.95–8.13 (isoxazole-H)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 290 1679, 1605 (2C=O) 2.49–2.63 (CH3), 7.47–8.39 (Ar-H)
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) 200 1715, 1617 (2C=O) 1.36 (CH3), 7.50–8.35 (Ar-H)

Key Observations :

  • The target compound’s tetraazole may contribute to similar thermal stability, though experimental data are lacking.
  • IR spectra of analogs highlight distinct carbonyl stretches (C=O at ~1600–1700 cm⁻¹), while the target’s tetraazole C=N stretches (~1600 cm⁻¹) would differentiate it .

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